N-(2-Hydrazino-2-oxoethyl)-4-methoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

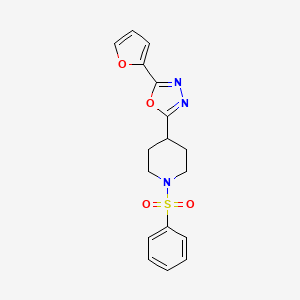

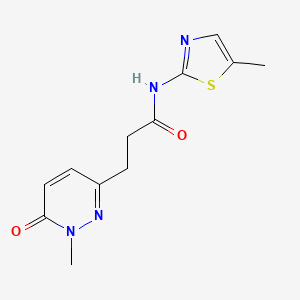

N-(2-Hydrazino-2-oxoethyl)-4-methoxybenzamide is a chemical compound with the molecular formula C9H13N3O3S . It has an average mass of 243.283 Da and a monoisotopic mass of 243.067764 Da . The compound is also known by its CAS Number: 2443-68-7 .

Synthesis Analysis

The synthesis of N-(2-Hydrazino-2-oxoethyl)-4-methoxybenzamide and similar compounds involves the use of piperazine and N-Boc piperazine as building blocks or intermediates . These compounds serve as useful intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .Molecular Structure Analysis

The molecular structure of N-(2-Hydrazino-2-oxoethyl)-4-methoxybenzamide has been confirmed by single crystal X-ray diffraction analysis . The molecule adopts a specific shape based on its conformation and intermolecular interactions .Physical And Chemical Properties Analysis

The physical and chemical properties of N-(2-Hydrazino-2-oxoethyl)-4-methoxybenzamide include its molecular formula, average mass, and monoisotopic mass . More detailed properties such as melting point, boiling point, density, etc., are not provided in the retrieved sources.Applications De Recherche Scientifique

1. Catalytic Applications

N-methoxybenzamides, which include derivatives like N-(2-Hydrazino-2-oxoethyl)-4-methoxybenzamide, are utilized in catalytic processes. For instance, they are used in Rh(III)-catalyzed oxidative olefination by directed C-H bond activation, showcasing their role in efficient and selective chemical synthesis processes (Rakshit et al., 2011).

2. Corrosion Inhibition

These compounds have demonstrated effectiveness in corrosion inhibition, particularly in protecting carbon steel in hydrochloric acid solutions. Their ability to form adsorption films on metal surfaces highlights their potential in industrial applications (Esmaeili et al., 2015).

3. Antimicrobial Properties

N-(2-Hydrazino-2-oxoethyl)-4-methoxybenzamide derivatives have been synthesized and evaluated for their antimicrobial properties. They show potential in treating microbial diseases, particularly bacterial and fungal infections (Desai et al., 2013).

4. Pharmaceutical Development

These compounds have been explored for creating potent antistaphylococcal compounds with improved pharmaceutical properties. Their potential as inhibitors of the bacterial cell division protein FtsZ suggests applications in developing new antibiotics (Haydon et al., 2010).

5. Antimicrobial Agent Synthesis

Studies have also focused on synthesizing linear dipeptide derivatives based on N-(2-(2-Hydrazinyl-2-oxoethylamino)-2-oxoethyl)-Nicotinamide, which demonstrated good antimicrobial activity. This indicates the potential of these compounds in developing new antimicrobial agents (Moustafa et al., 2018).

6. Organocatalysis

These benzamide derivatives can serve as catalysts for hydrazone and oxime formation, a process widely used in chemistry and biology for molecular conjugation. Their ability to speed up these reactions showcases their utility in diverse chemical and biological applications (Crisalli & Kool, 2013).

Mécanisme D'action

Target of Action

The primary targets of N-(2-Hydrazino-2-oxoethyl)-4-methoxybenzamide are currently unknown. This compound is a derivative of hydrazine, which is known to have various biological activities . .

Mode of Action

As a hydrazine derivative, it may interact with its targets through the formation of covalent bonds, leading to changes in the target’s function

Biochemical Pathways

Hydrazine derivatives are known to be involved in various biochemical pathways, including those related to cell proliferation and apoptosis . .

Result of Action

Given its structural similarity to other hydrazine derivatives, it may exhibit a range of biological activities . .

Propriétés

IUPAC Name |

N-(2-hydrazinyl-2-oxoethyl)-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O3/c1-16-8-4-2-7(3-5-8)10(15)12-6-9(14)13-11/h2-5H,6,11H2,1H3,(H,12,15)(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OECXGADYLQTIOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NCC(=O)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Lithium(1+) ion [1,2,4]triazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B2991341.png)

![N-(4-bromophenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2991344.png)

![Bicyclo[3.1.0]hexane-6-carbaldehyde](/img/structure/B2991345.png)

![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(2-chlorophenyl)methanone](/img/structure/B2991354.png)

![2-(furan-2-yl)-1-(4-methylbenzyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2991358.png)

![N-((tetrahydrofuran-2-yl)methyl)-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxamide](/img/structure/B2991359.png)

![3-[(4-bromophenyl)sulfonyl]-2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2991360.png)

![2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2991361.png)